molecular formula C17H11BrN4O2 B12160304 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Cat. No.: B12160304
M. Wt: 383.2 g/mol
InChI Key: DMTLTKQIMQFHLX-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted at the 2-position with a carboxamide group, which is further connected to a benzimidazole ring substituted with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The furan ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction. The final step involves the bromination of the furan ring using N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridine derivatives

Uniqueness

5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H11BrN4O2

Molecular Weight

383.2 g/mol

IUPAC Name

5-bromo-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C17H11BrN4O2/c18-15-6-5-14(24-15)17(23)20-11-3-4-12-13(8-11)22-16(21-12)10-2-1-7-19-9-10/h1-9H,(H,20,23)(H,21,22)

InChI Key

DMTLTKQIMQFHLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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